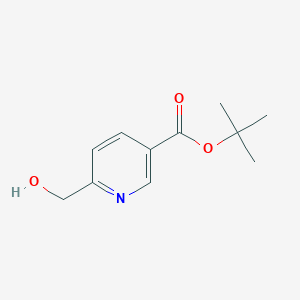
tert-Butyl 6-(hydroxymethyl)nicotinate
Overview
Description
tert-Butyl 6-(hydroxymethyl)nicotinate is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . It is a derivative of nicotinic acid, featuring a tert-butyl ester group and a hydroxymethyl group attached to the pyridine ring. This compound is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-(hydroxymethyl)nicotinate typically involves the esterification of 6-(hydroxymethyl)nicotinic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes similar to those used in laboratory settings. The use of continuous flow reactors and optimized reaction conditions would enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-(hydroxymethyl)nicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: 6-(carboxymethyl)nicotinic acid.
Reduction: 6-(hydroxymethyl)nicotinic alcohol.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 6-(hydroxymethyl)nicotinate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying the biological activity of nicotinic acid derivatives.
Medicine: Investigating potential therapeutic effects of nicotinic acid derivatives.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: Another ester of nicotinic acid, used in topical formulations for its vasodilatory effects.
Ethyl nicotinate: Similar to methyl nicotinate, used in various pharmaceutical applications.
Nicotinic acid: The parent compound, widely used as a vitamin (B3) and in lipid-lowering therapies.
Uniqueness
tert-Butyl 6-(hydroxymethyl)nicotinate is unique due to its specific ester and hydroxymethyl groups, which may confer distinct chemical and biological properties compared to other nicotinic acid derivatives .
Properties
IUPAC Name |
tert-butyl 6-(hydroxymethyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)8-4-5-9(7-13)12-6-8/h4-6,13H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBUPGZRJCFUMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(C=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,4,4,4-Tetrafluoro-3-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]butan-2-one](/img/structure/B3210641.png)
![2-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B3210644.png)
![3-bromo-2-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B3210647.png)
![Pyridinium, 1-[11-[(2-methyl-1-oxo-2-propenyl)oxy]undecyl]-, bromide](/img/structure/B3210659.png)
![3-[(2-bromophenyl)-phenylmethyl]pentanedioic acid](/img/structure/B3210662.png)
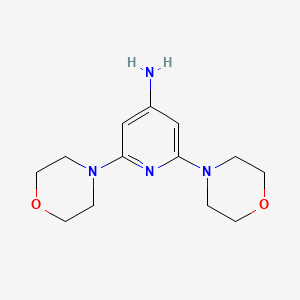
![5-Tert-butyl 3-ethyl 2-methyl-6,7-dihydro-1h-pyrrolo[3,2-c]pyridine-3,5(4h)-dicarboxylate](/img/structure/B3210675.png)
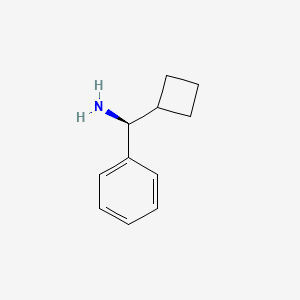
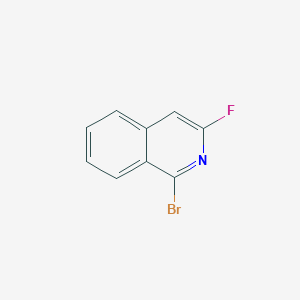
![3-[(Dimethylamino)methyl]-2-methylbenzonitrile](/img/structure/B3210690.png)
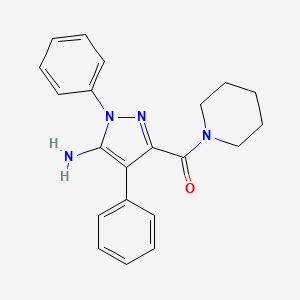
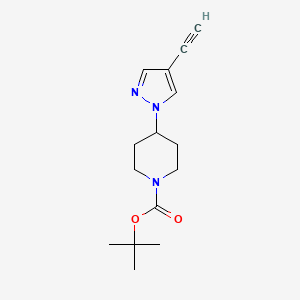
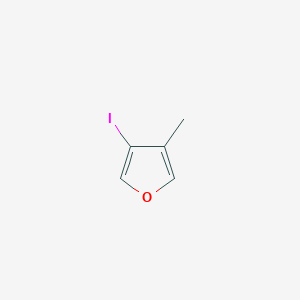
![ethyl 5-amino-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate](/img/structure/B3210720.png)
